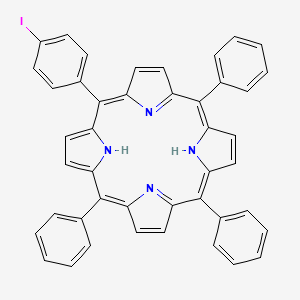
(2-Bromophenoxy)(tert-butyl)diphenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is characterized by the presence of a bromophenoxy group attached to a tert-butyl-diphenylsilane moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenoxy)(tert-butyl)diphenylsilane typically involves the reaction of 2-bromophenol with tert-butyl-diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
化学反应分析
Types of Reactions: (2-Bromophenoxy)(tert-butyl)diphenylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products are the substituted phenoxy derivatives.
Oxidation Reactions: The major products are oxidized phenoxy derivatives such as quinones.
Reduction Reactions: The major products are the reduced phenoxy derivatives.
科学研究应用
(2-Bromophenoxy)(tert-butyl)diphenylsilane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties
作用机制
The mechanism of action of (2-Bromophenoxy)(tert-butyl)diphenylsilane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl-diphenylsilane moiety can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules .
相似化合物的比较
- (4-Bromophenoxy)(tert-butyl)dimethylsilane
- (2-Bromoethoxy)(tert-butyl)diphenylsilane
- (2-(2-bromophenoxy)ethyl)(tert-butyl)diphenylsilane
Comparison:
- (4-Bromophenoxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a dimethylsilane moiety instead of a diphenylsilane moiety. It exhibits different reactivity and applications due to the difference in the silicon substituents.
- (2-Bromoethoxy)(tert-butyl)diphenylsilane: This compound has an ethoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
- (2-(2-bromophenoxy)ethyl)(tert-butyl)diphenylsilane: This compound has an additional ethyl spacer between the bromophenoxy group and the silicon atom, affecting its steric and electronic properties .
属性
CAS 编号 |
835629-58-8 |
|---|---|
分子式 |
C22H23BrOSi |
分子量 |
411.4 g/mol |
IUPAC 名称 |
(2-bromophenoxy)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H23BrOSi/c1-22(2,3)25(18-12-6-4-7-13-18,19-14-8-5-9-15-19)24-21-17-11-10-16-20(21)23/h4-17H,1-3H3 |
InChI 键 |
ZTOJVLLMSKGIOH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)


![tert-Butyl benzo[b]thiophen-4-ylcarbamate](/img/structure/B13662966.png)
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)




